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Compound of Interest

Compound Name: 4,5-Dipropyloctane-4,5-diol

Cat. No.: B15435189

Disclaimer: Experimental spectroscopic data for the specific compound 4,5-Dipropyloctane-
4,5-diol is not readily available in public scientific databases. The data presented in this guide
is therefore predicted based on the known chemical structure and established principles of
NMR, IR, and Mass Spectrometry for analogous molecules.

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4,5-Dipropyloctane-4,5-diol. It is intended for researchers, scientists, and professionals in
drug development who require a detailed understanding of the expected analytical signatures
of this tertiary diol. The document includes predicted data tables for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with
detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structure of 4,5-Dipropyloctane-4,5-diol is symmetrical, which simplifies the expected
NMR spectra by reducing the number of unique signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Due to the symmetry of 4,5-Dipropyloctane-4,5-diol, we anticipate a reduced
number of signals in both *H and 3C NMR spectra.[1]
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Table 1: Predicted *H NMR Data for 4,5-Dipropyloctane-4,5-diol (Solvent: CDCls, Reference:
TMS at 0.00 ppm)

Chemical Shift (5,

Integration Multiplicity Assignment
ppm)

-CHs (Terminal
~0.92 12H Triplet (t) methyls of octane and
propyl chains)

-CH2- (All methylene

~13-16 16H Multiplet (m)
groups)

~2.15 2H Singlet (s, broad) -OH (Alcohol protons)

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by
solvent, concentration, and temperature.[2][3]

Table 2: Predicted 3C NMR Data for 4,5-Dipropyloctane-4,5-diol (Solvent: CDCls, Proton
Decoupled)

Chemical Shift (6, ppm) Assignment

~14.1 -CHs (Terminal methyls)

~17.5 Propyl -CH2CH3

~23.2 Octane -CH2CHs

~35.8 Octane -CH2C(OH)-

~40.1 Propyl -CH2C(OH)-

~78.5 -C(OH)- (Tertiary alcohol carbon)

Note: Chemical shifts for alkanes and alcohols typically fall within these ranges.[4][5][6][7] The
quaternary carbon attached to the hydroxyl group is expected to be the most downfield signal
in the aliphatic region.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
for a diol is characterized by the presence of hydroxyl and alkane C-H and C-O bonds.

Table 3: Predicted IR Absorption Data for 4,5-Dipropyloctane-4,5-diol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Hydrogen-bonded

3600 - 3200 Strong, Broad

alcohol)
2960 - 2850 Strong C-H stretch (Alkane sp3 C-H)
1465 Medium C-H bend (CHz2 scissoring)

) C-H bend (CHs symmetric

1375 Medium _

bending)
1210 - 1100 Strong C-O stretch (Tertiary alcohol)

Note: The broadness of the O-H stretch is a classic indicator of hydrogen bonding.[8][9][10]
The C-O stretch for tertiary alcohols typically appears in the 1210-1100 cm~* range.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and structural features. Electron
lonization (EI) is a "hard" ionization technique that causes extensive fragmentation, which can
be useful for structural elucidation.[13][14]

Table 4: Predicted Mass Spectrometry Data for 4,5-Dipropyloctane-4,5-diol (lonization
Method: Electron lonization, El)
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m/z (Mass/Charge Ratio) Proposed Fragment Notes

Molecular lon (M*). Likely to
230 [C14H3002]* be weak or absent for a tertiary
alcohol.[15]

Loss of a water molecule, a

212 [M - H201* common fragmentation for
alcohols.[3]
187 [M - C3H7]* Loss of a propyl radical.

Alpha-cleavage at the C4-C5
115 (CoHs0]* bond, splitting the molecule.
7115
Expected to be a major

fragment.

Note: The most significant fragmentation for alcohols is often alpha-cleavage, which involves
the breaking of the C-C bond adjacent to the oxygen atom.[3][16] The loss of the largest alkyl
group is typically favored.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-25 mg of the analyte (for *H NMR) or 50-100 mg (for 13C
NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3) in a
clean vial.[17] An internal standard such as tetramethylsilane (TMS) is often added for
chemical shift calibration.[17]

o Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If
any solid particles are present, filter the solution before transfer.[17]

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or probe. The
instrument is typically a 300-600 MHz spectrometer.

o Data Acquisition:
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o Lock the spectrometer onto the deuterium signal of the solvent.
o "Shim" the magnetic field to optimize its homogeneity across the sample.

o Acquire the spectrum. For H NMR, this may involve 8-16 scans. For the less sensitive 13C
nucleus, several hundred to thousands of scans may be required.[18]

» Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)
signal. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS
signal (O ppm). Integrate the signals for *H NMR.

FT-IR Spectroscopy Protocol

o Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is
common for liquids as it requires minimal sample preparation.[19]

o Ensure the ATR crystal (e.g., diamond or germanium) is clean.[20]
o Place a single drop of the liquid analyte directly onto the crystal surface.[20]

e Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove interference from atmospheric COz2
and H20.

o Data Acquisition:
o Mount the ATR accessory in the FTIR spectrometer.
o Acquire the sample spectrum, typically over a range of 4000 to 400 cm~1.[21]
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[21]

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final transmittance or absorbance IR spectrum.

Mass Spectrometry Protocol (El)

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source,
often via a Gas Chromatography (GC-MS) system or a direct insertion probe. The sample is
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vaporized by heating under vacuum.[22][23]

« lonization: In the ion source, the gaseous molecules are bombarded by a beam of high-
energy electrons (typically 70 eV).[23][24] This ejects an electron from the molecule, creating
a positively charged molecular ion (M*) and causing fragmentation.[14]

o Mass Analysis: The resulting ions are accelerated by an electric field into a mass analyzer
(e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z)
ratio.[22]

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value.[22]

o Data Processing: The instrument's software plots the relative ion abundance against the m/z
ratio to generate the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4,5-Dipropyloctane-4,5-diol.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15435189#spectroscopic-data-for-4-5-
dipropyloctane-4-5-diol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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